molecular formula C12H16N2O B13195991 5-(2,5-Dimethylphenyl)piperazin-2-one

5-(2,5-Dimethylphenyl)piperazin-2-one

Cat. No.: B13195991
M. Wt: 204.27 g/mol
InChI Key: PCGCUYXVVUUDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethylphenyl)piperazin-2-one is a chemical compound with the molecular formula C12H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 5-(2,5-Dimethylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperazinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(2,5-Dimethylphenyl)piperazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(2,5-Dimethylphenyl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are often explored for their potential as pharmaceutical agents, and this compound may be investigated for similar uses.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

5-(2,5-Dimethylphenyl)piperazin-2-one can be compared with other piperazine derivatives, such as:

This compound is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-8-3-4-9(2)10(5-8)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)

InChI Key

PCGCUYXVVUUDER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CNC(=O)CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.